molecular formula C12H22OSi2 B11871262 1-Ethoxy-1,1,2,2-tetramethyl-2-phenyldisilane CAS No. 778-21-2

1-Ethoxy-1,1,2,2-tetramethyl-2-phenyldisilane

Cat. No.: B11871262
CAS No.: 778-21-2
M. Wt: 238.47 g/mol
InChI Key: BMPVNSKXIAANGW-UHFFFAOYSA-N
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Description

1-Ethoxy-1,1,2,2-tetramethyl-2-phenyldisilane is an organosilicon compound characterized by the presence of two silicon atoms bonded to a phenyl group, an ethoxy group, and four methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Ethoxy-1,1,2,2-tetramethyl-2-phenyldisilane can be synthesized through the reaction of phenyltrichlorosilane with ethyl alcohol in the presence of a base, followed by the reduction of the resulting intermediate with a suitable reducing agent such as lithium aluminum hydride. The reaction typically requires an inert atmosphere and controlled temperature conditions to ensure high yield and purity.

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale reactions using automated reactors and precise control of reaction parameters. The process may include steps such as distillation and recrystallization to purify the final product.

Chemical Reactions Analysis

Types of Reactions: 1-Ethoxy-1,1,2,2-tetramethyl-2-phenyldisilane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form silanol or siloxane derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to produce simpler silane compounds.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium alkoxides or amines.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous ether or tetrahydrofuran.

    Substitution: Sodium alkoxides, amines; reactions may require catalysts and specific temperature conditions.

Major Products:

    Oxidation: Silanol or siloxane derivatives.

    Reduction: Simpler silane compounds.

    Substitution: Various substituted silane derivatives depending on the nucleophile used.

Scientific Research Applications

1-Ethoxy-1,1,2,2-tetramethyl-2-phenyldisilane has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organosilicon compounds and as a reagent in various organic transformations.

    Biology: Investigated for its potential use in the development of silicon-based biomaterials and drug delivery systems.

    Medicine: Explored for its role in the synthesis of silicon-containing pharmaceuticals and therapeutic agents.

    Industry: Utilized in the production of specialty polymers, coatings, and adhesives due to its unique chemical properties.

Mechanism of Action

The mechanism by which 1-ethoxy-1,1,2,2-tetramethyl-2-phenyldisilane exerts its effects involves the interaction of its silicon atoms with various molecular targets. The ethoxy and phenyl groups influence the reactivity and stability of the compound, allowing it to participate in a range of chemical reactions. The pathways involved may include the formation of silicon-oxygen or silicon-carbon bonds, depending on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

  • 1-Methoxy-1,1,2,2-tetramethyl-2-phenyldisilane
  • 1-Chloro-1,1,2,2-tetramethyl-2-phenyldisilane
  • 1-Phenyl-1,1,2,2-tetramethyldisilane

Uniqueness: 1-Ethoxy-1,1,2,2-tetramethyl-2-phenyldisilane is unique due to the presence of the ethoxy group, which imparts distinct reactivity and solubility properties compared to its analogs. The ethoxy group can be easily substituted, making the compound versatile for various synthetic applications. Additionally, the combination of phenyl and ethoxy groups enhances its stability and potential for use in diverse chemical processes.

Properties

CAS No.

778-21-2

Molecular Formula

C12H22OSi2

Molecular Weight

238.47 g/mol

IUPAC Name

[dimethyl(phenyl)silyl]-ethoxy-dimethylsilane

InChI

InChI=1S/C12H22OSi2/c1-6-13-15(4,5)14(2,3)12-10-8-7-9-11-12/h7-11H,6H2,1-5H3

InChI Key

BMPVNSKXIAANGW-UHFFFAOYSA-N

Canonical SMILES

CCO[Si](C)(C)[Si](C)(C)C1=CC=CC=C1

Origin of Product

United States

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